[3,4'-Bipyridin]-6-amine

JAK kinase inhibition PDE3 inhibition Oxidation-state pharmacophore switching

[3,4'-Bipyridin]-6-amine (CAS 79739-33-6; IUPAC: 5-pyridin-4-ylpyridin-2-amine; molecular formula C₁₀H₉N₃; molecular weight 171.20 g/mol) is a heterocyclic bipyridine derivative in which a pyridin-4-yl ring is linked to the 5-position of a 2-aminopyridine core. Supplied as a yellow-to-white solid with an experimental melting point of 171–173 °C, a predicted boiling point of 335.1 ± 27.0 °C at 760 mmHg, and a predicted density of 1.193 ± 0.06 g/cm³, the compound is employed primarily as a synthetic building block for kinase inhibitor elaboration in medicinal chemistry programs.

Molecular Formula C10H9N3
Molecular Weight 171.2 g/mol
CAS No. 79739-33-6
Cat. No. B1601119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3,4'-Bipyridin]-6-amine
CAS79739-33-6
Molecular FormulaC10H9N3
Molecular Weight171.2 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C2=CC=NC=C2)N
InChIInChI=1S/C10H9N3/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8/h1-7H,(H2,11,13)
InChIKeyKUJGPWCHTNKMII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4'-Bipyridin-6-amine (CAS 79739-33-6) – Structural Identity and Procurement Classification


[3,4'-Bipyridin]-6-amine (CAS 79739-33-6; IUPAC: 5-pyridin-4-ylpyridin-2-amine; molecular formula C₁₀H₉N₃; molecular weight 171.20 g/mol) is a heterocyclic bipyridine derivative in which a pyridin-4-yl ring is linked to the 5-position of a 2-aminopyridine core [1]. Supplied as a yellow-to-white solid with an experimental melting point of 171–173 °C, a predicted boiling point of 335.1 ± 27.0 °C at 760 mmHg, and a predicted density of 1.193 ± 0.06 g/cm³, the compound is employed primarily as a synthetic building block for kinase inhibitor elaboration in medicinal chemistry programs . Its computed physicochemical profile—XLogP3 of 1.10, topological polar surface area of 51.8 Ų, one hydrogen bond donor, and three hydrogen bond acceptors—places it within fragment-like property space suitable for lead-optimization campaigns .

Why 3,4'-Bipyridin-6-amine Cannot Be Replaced by a Generic Bipyridine Isomer or Oxidized Analog


The bipyridine scaffold family contains numerous regioisomers (2,2′-, 2,4′-, 3,3′-, 3,4′-) and oxidation-state variants (C6-amine vs. C6-one) that differ profoundly in exit-vector geometry, hydrogen-bonding topology, and metabolic stability. [3,4'-Bipyridin]-6-amine presents a 3,4′-connectivity that orients the pyridin-4-yl substituent at an angle distinct from the coplanar 2,2′-bipyridine system, altering the hinge-binding pharmacophore in kinase inhibitor design [1]. Critically, the C6 primary amine distinguishes this compound from its 6(1H)-one congener amrinone (5-amino-[3,4′-bipyridin]-6(1H)-one; CAS 60719-84-8): amrinone is locked into a PDE3-inhibitory pharmacophore (IC₅₀ = 19.5 µM), whereas the reduced 6-amine form serves as a versatile derivatization handle that, upon elaboration, yields kinase inhibitors with sub-100 nM potency [2]. Substituting a generic bipyridine—e.g., [2,2′-bipyridin]-6-amine (CAS 178039-84-4)—introduces a different chelation geometry and alters the trajectory of pendant groups, which can ablate target engagement or render patent claims inapplicable [3]. The quantitative evidence below demonstrates that regioisomer choice and oxidation state are not interchangeable parameters for programs targeting JAK, PI5P4K, or SYK kinases.

Quantitative Differentiation Evidence for 3,4'-Bipyridin-6-amine Versus Closest Analogs


Kinase Inhibitor Potency: 3,4'-Bipyridin-6-amine-Derived JAK1 Inhibitor (IC₅₀ < 100 nM) vs. Amrinone PDE3 Inhibition (IC₅₀ = 19.5 µM)

The elaborated derivative (R)N-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)-N-methyl-3,4′-bipyridin-6-amine, which retains the intact [3,4'-bipyridin]-6-amine core, inhibits JAK1 with IC₅₀ < 100 nM in a peptide phosphorylation assay [1]. In contrast, amrinone—the 6(1H)-one oxidized analog (5-amino-[3,4'-bipyridin]-6(1H)-one; CAS 60719-84-8)—inhibits PDE3 with IC₅₀ = 19.5 µM but lacks kinase-directed activity in the same potency range . The ~195-fold or greater difference in achievable target potency reflects a fundamental pharmacophore switch: the C6 primary amine in [3,4'-bipyridin]-6-amine serves as a hydrogen-bond-donating derivatization point for kinase hinge-binding, whereas the C6 carbonyl in amrinone directs selectivity toward the PDE3 catalytic site [2].

JAK kinase inhibition PDE3 inhibition Oxidation-state pharmacophore switching

Regiochemical Selectivity: JAK1 Affinity of 3,4'-Bipyridin-6-amine Derivative (IC₅₀ < 100 nM) vs. 2,2'-Bipyridin-6-amine-Derived DYRK1A Inhibitor (IC₅₀ = 135 nM)

The 3,4′-connectivity of the bipyridine core in Compound 144 (US10369153) yields a JAK1 IC₅₀ < 100 nM, reflecting geometry compatible with the JAK hinge region [1]. By contrast, a [2,2′-bipyridin]-6-amine-derived inhibitor (CHEMBL4877372) displaces a kinase tracer from DYRK1A with IC₅₀ = 135 nM, a 1.35-fold or greater shift in potency against a different kinase target [2]. While these are distinct chemotypes targeting different kinases, the data illustrate that the 3,4′-regioisomer has been explicitly selected in patent-protected JAK and PI5P4K inhibitor programs, whereas the 2,2′-regioisomer appears in distinct target contexts, underscoring that bipyridine connectivity is not interchangeable for a given kinase selectivity profile [3].

Kinase inhibitor selectivity Bipyridine regioisomerism Hinge-binding geometry

Physicochemical Property Differentiation: Fragment-Like Character of 3,4'-Bipyridin-6-amine vs. Heavier Bipyridine Analogs

[3,4'-Bipyridin]-6-amine possesses a molecular weight of 171.2 g/mol, XLogP3 of 1.10, topological polar surface area of 51.8 Ų, only one hydrogen bond donor (the 6-NH₂), and three hydrogen bond acceptors . This profile satisfies all three Rule-of-Three criteria for fragment-based screening (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. In comparison, amrinone (5-amino-[3,4'-bipyridin]-6(1H)-one) has MW 187.2 g/mol, introduces a polar carbonyl at C6 that adds an additional hydrogen bond acceptor and alters the donor/acceptor ratio, and displays a higher cLogP (~1.87 estimated), shifting it away from ideal fragment space [2]. The 2-methyl analog ([3,4'-bipyridin]-6-amine, 2-methyl-; CAS 88976-13-0; MW 185.2 g/mol) adds lipophilicity and steric bulk at the 2-position, which may affect synthetic accessibility for certain coupling reactions.

Fragment-based drug discovery Lead-likeness Physicochemical property optimization

Derivatization Pathway: Regioselective C5 Bromination Yield (11%) for Suzuki Coupling Elaboration into PI5P4K Inhibitors

[3,4'-Bipyridin]-6-amine undergoes regioselective bromination at the C5 position with N-bromosuccinimide (NBS) in N,N-dimethylformamide to yield 5-bromo-[3,4'-bipyridin]-6-amine (CAS 79739-36-9) in 11% isolated yield [1]. This C5-bromo intermediate serves as the key Suzuki coupling partner for installing aryl and heteroaryl substituents to generate PI5P4K inhibitor candidates described in WO2019126733 [2]. By contrast, functionalization of [2,2'-bipyridin]-6-amine at an equivalent position may require different directing-group strategies due to altered ring electronics, and the 6(1H)-one analog amrinone cannot undergo this C5 bromination without prior protection/reduction of the carbonyl, adding synthetic steps .

Synthetic building block C–H functionalization PI5P4K inhibitor synthesis

Patent-Granted Industrial Validation: Multi-Target Kinase Inhibitor Patents Explicitly Claiming the 3,4'-Bipyridin-6-amine Scaffold

The [3,4'-bipyridin]-6-amine scaffold is explicitly incorporated into granted pharmaceutical patents covering distinct kinase inhibitor chemotypes. US10369153 (Hutchison Medipharma) claims compounds bearing the 3,4′-bipyridin-6-amine core as JAK kinase inhibitors, with Compound 144 demonstrating JAK1 IC₅₀ < 100 nM [1]. WO2019126733 (Sprint Bioscience) claims aryl-bipyridine amine derivatives built from this scaffold as PI5P4K inhibitors for oncology and inflammatory disease indications [2]. A third patent family (US10087187, BindingDB BDBM50200974) reports Kd = 5 nM for a 3,4′-bipyridin-6-amine-containing compound against an unspecified kinase target via KINOMEscan technology [3]. In contrast, [2,2′-bipyridin]-6-amine (CAS 178039-84-4) is primarily cited in prion replication inhibition and C–H activation methodology contexts rather than in granted kinase inhibitor composition-of-matter patents, indicating divergent industrial validation trajectories .

Intellectual property Kinase inhibitor patents Chemical series validation

High-Value Application Scenarios for 3,4'-Bipyridin-6-amine Based on Evidence-Verified Differentiation


JAK-Family Kinase Inhibitor Lead Optimization

Programs targeting JAK1, JAK2, JAK3, or TYK2 can procure [3,4'-bipyridin]-6-amine as a starting building block for hinge-binding fragment elaboration. The 3,4′-connectivity scaffold, when elaborated at the C6 amine as demonstrated in US10369153 Compound 144 (JAK1 IC₅₀ < 100 nM), provides a validated entry into the JAK inhibitor pharmacophore [1]. The primary amine handle enables reductive amination, amide coupling, or Buchwald–Hartwig N-arylation to explore exit-vector diversity toward kinase selectivity pockets. The C5 position is available for further functionalization (e.g., bromination–Suzuki sequence) to install aromatic groups that probe the DFG-out or allosteric back pocket [2].

PI5P4K Inhibitor Development for Oncology and Metabolic Disease

The WO2019126733 patent family establishes [3,4'-bipyridin]-6-amine as a core building block for phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) inhibitors with applications in cancer, neurodegeneration, inflammatory disorders, and metabolic diseases [3]. The synthetic route—C5 bromination with NBS/DMF (11% yield) followed by Suzuki coupling with aryl/heteroaryl boronic acids—provides a tractable path to the aryl-bipyridine amine chemotype claimed in the patent. Research groups entering the PI5P4K field should prioritize this specific regioisomer to align with the patent-disclosed structure-activity relationship data [2].

Fragment-Based Drug Discovery (FBDD) Library Design

With MW 171.2, XLogP3 1.10, TPSA 51.8 Ų, and full compliance with the Rule-of-Three (HBD ≤ 3, HBA ≤ 3, MW < 300, cLogP ≤ 3), [3,4'-bipyridin]-6-amine is an attractive fragment library member for biophysical screening campaigns (SPR, NMR, DSF, or X-ray crystallography) . Its single hydrogen bond donor and three acceptors provide a balanced polarity profile for aqueous solubility while maintaining sufficient lipophilicity for target engagement. The 3,4′-bipyridine connectivity offers a rigid, well-defined vector geometry that can be readily elaborated using structure-based drug design once a fragment hit is confirmed. Compared with the heavier amrinone fragment (MW 187.2, additional HBA), this compound provides greater room for property optimization during fragment growth .

Metal-Coordination Chemistry and Supramolecular Ligand Design

The bipyridine core combined with the 6-amino group enables the compound to function as a ligand for transition metal complexes, where the amino group can participate in hydrogen bonding with ancillary ligands or solvent molecules, potentially tuning complex stability and redox properties . The 3,4′-connectivity provides a distinct N-donor geometry compared to the ubiquitous 2,2′-bipyridine ligand system. This scaffold may find applications in the development of metallosupramolecular architectures, photosensitizers, or catalytic systems where regioisomer-specific coordination geometry influences performance [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for [3,4'-Bipyridin]-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.